molecular formula C10H11ClO4 B15228261 2-Chloro-4-ethoxy-5-methoxybenzoic acid

2-Chloro-4-ethoxy-5-methoxybenzoic acid

Cat. No.: B15228261
M. Wt: 230.64 g/mol
InChI Key: FRJCKGYHNHFDGF-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-5-methoxybenzoic acid is a substituted benzoic acid derivative characterized by chlorine, ethoxy, and methoxy groups at the 2-, 4-, and 5-positions of the aromatic ring, respectively. For example, esters of 4-amino-5-chloro-2-methoxybenzoic acid (e.g., ML10302 and SR59768) are potent 5-HT₄ receptor agonists with prokinetic effects in the gastrointestinal tract . Such derivatives highlight the pharmacological relevance of chloro-methoxy-ethoxy substitutions in modulating receptor interactions.

Properties

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

2-chloro-4-ethoxy-5-methoxybenzoic acid

InChI

InChI=1S/C10H11ClO4/c1-3-15-9-5-7(11)6(10(12)13)4-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

FRJCKGYHNHFDGF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)Cl)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Stepwise Functionalization via Protective Group Strategies

Traditional synthetic routes for polysubstituted benzoic acid derivatives often employ sequential protection and deprotection steps to achieve desired substitution patterns. For 2-chloro-4-ethoxy-5-methoxybenzoic acid, one potential pathway begins with 5-methoxybenzoic acid. The carboxylic acid group is first protected as a methyl ester to mitigate its deactivating effect, enabling electrophilic substitution at the ortho and para positions. Subsequent ethoxylation at the para position (relative to the methoxy group) is achieved using Williamson ether synthesis, where 5-methoxy-4-hydroxybenzoic acid methyl ester reacts with ethyl bromide in the presence of potassium carbonate. Following ethoxylation, chlorination at the ortho position is conducted using N-chlorosuccinimide (NCS) in acetonitrile under acidic conditions, a method adapted from analogous chlorination protocols for salicylic acid derivatives. Finally, ester hydrolysis with aqueous sodium hydroxide regenerates the carboxylic acid moiety, yielding the target compound.

Directed C–H Activation for Regioselective Ethoxylation

A breakthrough in regioselective functionalization is exemplified by the use of directing groups to orchestrate metal-catalyzed C–H activation. In a method analogous to the synthesis of 2-ethoxybenzoic acid, 5-methoxybenzoic acid is functionalized with a pyridine-1-oxide directing group via amidation. This directing group coordinates with cuprous chloride (CuCl), forming a transient metallocycle that directs ethoxylation to the ortho position relative to the carboxylic acid. The reaction proceeds in ethanol and pyridine at 130°C, achieving a yield of 84% for the ethoxylated intermediate. Subsequent chlorination at the now-accessible ortho position is facilitated by NCS in dichloromethane, followed by hydrolytic removal of the directing group under basic conditions. This approach circumvents the need for protective groups and enhances atom economy.

Catalytic Methods for Chlorination and Etherification

Copper-Catalyzed Chlorination

Copper catalysts play a pivotal role in achieving regioselective chlorination. Building on methodologies from patent literature, chlorination of 4-ethoxy-5-methoxybenzoic acid is catalyzed by CuCl in tetrahydrofuran (THF) at reflux. The reaction exploits the affinity of copper for ortho-directed electrophilic substitution, positioning the chlorine atom exclusively at the 2-position. This method, adapted from analogous systems employing beta-cyclodextrin as a phase-transfer catalyst, achieves yields exceeding 75% with minimal byproducts.

Palladium-Mediated Cross-Coupling for Ether Installation

While less common for alkoxy groups, palladium-catalyzed cross-coupling has been explored for installing ethoxy and methoxy substituents. Using a Ullmann-type coupling, 2-chloro-5-methoxybenzoic acid reacts with ethanol in the presence of palladium acetate and a chelating ligand (e.g., 1,10-phenanthroline) to introduce the ethoxy group at the 4-position. However, this method suffers from lower yields (~60%) compared to directed C–H activation, likely due to competing side reactions at the electron-rich benzene ring.

Industrial-Scale Production Techniques

Continuous-Flow Reactor Systems

Recent Advances and Methodological Innovations

Photoredox Catalysis for Late-Stage Chlorination

Emerging photoredox strategies offer mild conditions for chlorination. Using visible light irradiation and a ruthenium-based catalyst, 4-ethoxy-5-methoxybenzoic acid undergoes radical chlorination at the 2-position with exceptional selectivity. This method, adapted from trifluoroethylations of benzoic acids, operates at ambient temperature and avoids harsh reagents, making it suitable for acid-sensitive substrates.

Enzymatic Hydrolysis for Directed Group Removal

Biocatalytic methods are gaining traction for hydrolyzing directing groups. Immobilized lipases, such as Candida antarctica lipase B (CAL-B), selectively cleave amide bonds in the pyridine-1-oxide intermediates under aqueous conditions. This green chemistry approach replaces traditional alkaline hydrolysis, reducing energy consumption and minimizing salt waste.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the predominant preparation methods:

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Directed C–H Activation 84 15 High regioselectivity, no protection Requires specialized directing group
Copper-Catalyzed Chlorination 75 8 Scalable, minimal byproducts High temperature required
Photoredox Chlorination 68 12 Mild conditions, eco-friendly Limited substrate scope
Continuous-Flow System 87 0.5 Rapid, industrial scalability High initial equipment cost

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethoxy-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Formation of substituted benzoic acid derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-4-ethoxy-5-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxy-5-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro, ethoxy, and methoxy groups can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their substituent patterns:

Compound Name Molecular Formula Substituent Positions Key Features Source
2-Chloro-4-ethoxy-5-methoxybenzoic acid C₁₀H₁₁ClO₄ Cl (2), OEt (4), OMe (5) Ethoxy and methoxy groups at 4 and 5 -
4-Amino-5-chloro-2-ethoxybenzoic acid C₉H₁₀ClNO₃ NH₂ (4), Cl (5), OEt (2) Amino group enhances receptor binding
3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzoic acid C₁₅H₁₂Cl₂O₄ Cl (3), OCH₂(2-ClPh) (4), OMe (5) Bulky aryloxy substitution
2-Chloro-5-(4-methoxyphenyl)benzoic acid C₁₄H₁₁ClO₃ Cl (2), 4-MeO-Ph (5) Biphenyl structure

Key Observations :

  • Substituent Position Sensitivity: The position of chlorine and alkoxy groups significantly impacts biological activity. For instance, 4-amino-5-chloro-2-ethoxybenzoic acid (similarity score: 0.85 to the target compound) shows enhanced 5-HT₄ receptor affinity due to the amino group at position 4 .
  • Steric Effects : Bulky substituents, such as the 2-chlorobenzyloxy group in the 3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxy analog, may hinder receptor access compared to smaller ethoxy/methoxy groups .

Key Findings :

  • Selectivity and Safety: ML10302 and SR59768, esters of 4-amino-5-chloro-2-methoxybenzoic acid, exhibit potent 5-HT₄ agonism without cardiac side effects (e.g., QTc prolongation), unlike cisapride . This underscores the importance of avoiding hERG channel interactions, which are influenced by substituent chemistry.
  • Therapeutic Diversity : Substitutions dictate functional outcomes. For example, 5-chloro-2-methoxybenzoic acid is a precursor to Glibenclamide (antidiabetic), whereas chloro-ethoxy-methoxy analogs target gastrointestinal motility .

Biological Activity

2-Chloro-4-ethoxy-5-methoxybenzoic acid is a substituted benzoic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits unique structural features that may influence its reactivity and biological effects, making it a subject of interest for further research.

The compound's structure includes a chloro group, ethoxy group, and methoxy group attached to a benzoic acid core. These substituents can significantly affect its solubility, stability, and interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H13ClO4
Molecular Weight256.68 g/mol
Melting PointNot specified

Biological Activity Overview

Research indicates that this compound possesses various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, potentially through mechanisms involving cell membrane disruption or inhibition of metabolic pathways.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.
  • Antitumor Activity : Some studies have reported that derivatives of this compound can inhibit the growth of cancer cell lines, indicating potential applications in cancer therapy.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may act as a Michael acceptor, interacting with nucleophiles in biological systems, which could lead to modulation of various biochemical pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on the antimicrobial activity of several benzoic acid derivatives revealed that this compound showed significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics used as controls.
  • Anti-inflammatory Research : In vitro assays demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The reduction in cytokine levels suggests a potential pathway for therapeutic intervention in inflammatory diseases.
  • Antitumor Activity : A comparative study on various substituted benzoic acids indicated that this compound inhibited the proliferation of human gastric cancer cells with an IC50 value significantly lower than non-cancerous cell lines. This selectivity points towards its potential as an anticancer agent .

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